Alloxazine
Overview
Description
Alloxazine, also known as Isoalloxazine, is the structural foundation of flavins such as riboflavin (vitamin B2) and is a heterocyclic compound . It has a tricyclic structure which means it has three interconnected rings of atoms . It is a tautomer of alloxazine . The structure is formed by primary-secondary aromatic o-diamines and they are a high-melting crystalline substance .
Synthesis Analysis
Alloxazine formation is possible by the gamma irradiation of amino acids . Computer simulations show that trimers GGG and GGA promote the further transformation from diketopiperazines (DKP’s) and KGK to alloxazine . The computer simulations with free radicals are not stable when alloxazine is interacting with the calcite surface .
Molecular Structure Analysis
Alloxazine is a tricyclic ring system found in many biologically important molecules . Structure determination is carried out directly from powder X-ray diffraction (XRD) data . High-resolution solid-state 15 N NMR data support the presence of the alloxazine tautomer .
Chemical Reactions Analysis
The electronic structure and photophysical properties of a series of N-methyl and N-acetyl substituted alloxazines (AZs) were investigated with extensive density functional theory (DFT) and time-dependent density functional theory (TD–DFT) based calculations .
Physical And Chemical Properties Analysis
Alloxazine is a red solid with a molar mass of 214.184 g·mol −1 . It has a melting point of 200 °C (392 °F; 473 K) . The electronic structure and photophysical properties of a series of N-methyl and N-acetyl substituted alloxazines (AZs) were investigated with extensive density functional theory (DFT) and time-dependent density functional theory (TD–DFT) based calculations .
Scientific Research Applications
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : Alloxazine has been tested as a corrosion inhibitor for mild steel in acidic environments. It showed increased efficiency with higher concentrations but decreased effectiveness at higher temperatures. It follows the Temkin adsorption isotherm model, and its adsorption adheres to first-order kinetics (Obi-Egbedi & Obot, 2011).
Energy Storage
- Application in Aqueous Redox Flow Batteries (ARFBs) : Alloxazines are promising organic electroactive compounds for ARFBs. High-throughput computational screening has been used to study these compounds, focusing on redox potentials and chemical descriptors like the lowest unoccupied molecular orbital (LUMO) energy of reactant molecules (Zhang, Khetan, & Er, 2020).
DNA Interaction
- Binding to Adenine in DNA Duplexes : Alloxazine can selectively bind to adenine over other nucleobases opposite an abasic site in DNA duplexes. This makes it applicable in single-nucleotide polymorphism (SNP) typing based on binding-induced fluorescence response (Rajendar, Nishizawa, & Teramae, 2008).
Photophysics
- Phototautomerism in Solvent Systems : The photophysics of Alloxazine in Acetic Acid-Water solvent systems show tautomerization into Isoalloxazine, which varies with solvent nature and involves Excited-state Double Proton Transfer (ESDPT) mechanism (Mal & Mandal, 2021).
Ion Storage
- Hydronium-ion Storage in Mild Electrolyte : Alloxazine has been demonstrated to reversibly store hydronium ions in certain electrolytes, with Mg2+ ions enhancing this transfer by forming a stable complex with Alloxazine (Sun et al., 2020).
Safety And Hazards
When handling Alloxazine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Alloxazine has been introduced as the anode for the aqueous ammonium-ion battery (AAIB) due to its pseudocapacitive effect and fast diffusion kinetics of NH4+ . Alloxazines are also a promising class of organic electroactive compounds for application in aqueous redox flow batteries (ARFBs), whose redox properties need to be tuned further for higher performance .
properties
IUPAC Name |
1H-benzo[g]pteridine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-9-7-8(13-10(16)14-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUGRYOERYOXHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)NC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197656 | |
Record name | 1,2,3,4-Tetrahydrobenzopteridine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alloxazine | |
CAS RN |
490-59-5 | |
Record name | Alloxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoalloxazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alloxazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alloxazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrahydrobenzopteridine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydrobenzopteridine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOALLOXAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880W3VF9YW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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